N-(3-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of a chlorophenyl group, a pyrazole moiety, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions. One common method starts with the preparation of the 3,5-dimethyl-1H-pyrazole, which is then reacted with appropriate reagents to introduce the thiadiazole ring. The final step involves the coupling of the chlorophenyl group to the thiadiazole-pyrazole intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Pyrazoline derivatives: Exhibiting various biological activities such as antibacterial, antifungal, and antioxidant properties.
Uniqueness
N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14ClN5S |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H14ClN5S/c1-9-6-10(2)20(19-9)8-13-17-18-14(21-13)16-12-5-3-4-11(15)7-12/h3-7H,8H2,1-2H3,(H,16,18) |
InChI Key |
TVUUKPSCOYQJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NN=C(S2)NC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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